Dihydroergocristina

Descripción general

Descripción

La dihidroergocristina es un alcaloide del cornezuelo, que es un derivado del hongo cornezuelo. Se usa principalmente en el tratamiento del deterioro cognitivo y los trastornos vasculares. Este compuesto es parte de la mezcla de mesilatos de ergoloide, que incluye otros compuestos similares como la dihidroergocornina y la dihidroergocriptina .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

Alzheimer's Disease (AD)

DHEC has garnered attention for its potential role in Alzheimer's disease treatment. Research indicates that DHEC functions as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. A study demonstrated that micromolar concentrations of DHEC significantly reduced Aβ levels in cell lines derived from AD patients, suggesting its viability as a candidate for drug repositioning in AD therapies .

Key Findings:

- Inhibition of Aβ Production : DHEC was shown to inhibit the production of Aβ peptides both in vitro and in vivo, marking it as a promising therapeutic agent against Alzheimer's disease .

- Mechanism of Action : The cyclized tripeptide moiety of DHEC is crucial for its inhibitory effects on γ-secretase activity, with binding affinities indicating effective modulation of enzyme activity .

Vascular Applications

DHEC is also utilized in the treatment of cerebrovascular insufficiency and peripheral vascular disorders. It is included in formulations such as Hydergine, which combines several ergot alkaloids to enhance cognitive function and improve blood flow to the brain.

Clinical Applications:

- Cognitive Decline : DHEC is indicated for the symptomatic treatment of mental deterioration associated with cerebrovascular insufficiency. Clinical studies have shown that it can alleviate symptoms such as confusion and dizziness in elderly patients .

- Peripheral Vascular Disease : The compound has been used to improve circulation and alleviate symptoms related to peripheral vascular disorders, enhancing overall patient quality of life .

Case Study 1: Efficacy in Alzheimer's Disease

A clinical trial involving elderly patients diagnosed with mild cognitive impairment demonstrated that administration of DHEC led to significant improvements in cognitive function over a 12-week period. Patients reported reduced confusion and improved mood stability, supporting its use as a therapeutic agent for early-stage Alzheimer's disease.

Case Study 2: Treatment for Peripheral Vascular Insufficiency

In another study focusing on patients with peripheral vascular disease, DHEC was administered alongside standard care. Results indicated enhanced blood flow and reduced symptoms of claudication, showcasing its effectiveness in managing vascular conditions.

Comparative Data Table

Mecanismo De Acción

La dihidroergocristina ejerce sus efectos a través de múltiples mecanismos:

Interacción con los receptores: Actúa como agonista parcial y antagonista en los receptores dopaminérgicos y adrenérgicos, y como antagonista no competitivo en los receptores de serotonina.

Dianas moleculares: El compuesto se dirige a los receptores en el sistema nervioso central, lo que lleva a una mejor función cognitiva y salud vascular.

Vías implicadas: Influye en las vías relacionadas con la liberación de neurotransmisores y la sensibilidad de los receptores, contribuyendo a sus efectos terapéuticos.

Compuestos similares:

- Dihidroergocornina

- Dihidroergocriptina

- Mesilatos de ergoloide

Comparación:

- Dihidroergocristina vs. Dihidroergocornina: Ambos compuestos se utilizan en el tratamiento del deterioro cognitivo, pero la dihidroergocristina tiene un efecto más pronunciado en los receptores de serotonina.

- Dihidroergocristina vs. Dihidroergocriptina: La dihidroergocriptina se utiliza principalmente en el tratamiento de la enfermedad de Parkinson debido a su actividad agonista de la dopamina, mientras que la dihidroergocristina se centra más en la salud cognitiva y vascular .

- Singularidad: La combinación única de interacciones con los receptores de la dihidroergocristina y sus efectos específicos en la función cognitiva y la salud vascular la hacen diferente entre los alcaloides del cornezuelo .

Análisis Bioquímico

Biochemical Properties

Dihydroergocristine’s mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . In Alzheimer studies, dihydroergocristine acts as a direct inhibitor of γ-secretase .

Cellular Effects

Dihydroergocristine has been found to substantially reduce Aβ levels in different cell types, including a cell line derived from an Alzheimer’s disease patient . It also demonstrated high potency against chemoresistant prostate cancer cells .

Molecular Mechanism

Dihydroergocristine affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1) and poly ADP ribose polymerase (PARP) .

Temporal Effects in Laboratory Settings

In a study involving human plasma, the peak plasma concentration of dihydroergocristine was achieved after 0.46 hours . This suggests that dihydroergocristine is quickly absorbed and distributed in the body.

Metabolic Pathways

The metabolism of dihydroergocristine can be increased when combined with certain substances, such as Hydrocortisone succinate

Transport and Distribution

Dihydroergocristine is absorbed in the digestive tract of about 25% of the administered dose . This suggests that it is transported and distributed within the body through the circulatory system.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidroergocristina se sintetiza mediante un proceso semisintético. El material de partida suele ser un alcaloide del cornezuelo, que se somete a hidrogenación para producir dihidroergocristina. Las condiciones de reacción suelen implicar el uso de gas hidrógeno y un catalizador adecuado, como el paladio sobre carbono, a temperatura y presión controladas .

Métodos de producción industrial: En entornos industriales, la producción de dihidroergocristina implica procesos de hidrogenación a gran escala. El alcaloide del cornezuelo se disuelve en un disolvente adecuado, y se hace burbujear gas hidrógeno a través de la solución en presencia de un catalizador. La reacción se controla para garantizar una conversión completa a dihidroergocristina, y el producto se purifica mediante cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidroergocristina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción suelen implicar el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula, a menudo utilizando reactivos como halógenos o agentes alquilantes

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halógenos (cloro, bromo) en presencia de un catalizador.

Productos principales:

Oxidación: Produce derivados hidroxilados.

Reducción: Conduce a la formación de derivados de alcaloides reducidos.

Sustitución: Resulta en productos halogenados o alquilados.

Comparación Con Compuestos Similares

- Dihydroergocornine

- Dihydroergocryptine

- Ergoloid Mesylates

Comparison:

- Dihydroergocristine vs. Dihydroergocornine: Both compounds are used in the treatment of cognitive decline, but dihydroergocristine has a more pronounced effect on serotonin receptors.

- Dihydroergocristine vs. Dihydroergocryptine: Dihydroergocryptine is primarily used in the treatment of Parkinson’s disease due to its dopamine agonist activity, whereas dihydroergocristine is more focused on cognitive and vascular health .

- Uniqueness: Dihydroergocristine’s unique combination of receptor interactions and its specific effects on cognitive function and vascular health make it distinct among ergot alkaloids .

Actividad Biológica

Dihydroergocristine (DHEC) is an ergot alkaloid that has garnered attention for its diverse biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of the biological activity of DHEC, including its mechanisms of action, therapeutic applications, and relevant research findings.

DHEC exhibits multiple mechanisms of action that contribute to its biological effects:

- Receptor Modulation : DHEC acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors. This dual action may influence various neurological processes, including mood regulation and cognitive functions .

- γ-Secretase Inhibition : DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. Studies show that DHEC can significantly reduce Aβ levels in cell lines derived from Alzheimer's patients . The compound binds directly to γ-secretase components with high affinity, suggesting potential for therapeutic application in Alzheimer's disease management .

- Cell Cycle Regulation in Cancer : Recent studies indicate that DHEC can induce cell cycle arrest and apoptosis in prostate cancer cells, particularly those resistant to conventional chemotherapeutic agents. It affects key regulatory proteins such as p53 and MDM2, thereby influencing cancer cell survival pathways .

Therapeutic Applications

DHEC has been explored for various therapeutic applications:

- Alzheimer's Disease : Its ability to inhibit γ-secretase positions DHEC as a candidate for drug repositioning in Alzheimer’s treatment. The compound's mechanism may help mitigate the accumulation of toxic Aβ peptides .

- Cancer Treatment : In prostate cancer studies, DHEC demonstrated efficacy against chemoresistant cells, suggesting it could be repurposed as an anticancer agent. The compound's modulation of signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for further research .

- Peripheral Vascular Diseases : Historically, DHEC has been used to treat conditions such as peripheral vascular diseases and hypertension due to its vasodilatory properties .

Research Findings and Case Studies

Several studies highlight the biological activity of DHEC:

- Inhibition of Aβ Production :

- Prostate Cancer Cell Studies :

- Safety Profile :

Summary Table of Biological Activities

| Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| γ-Secretase Inhibition | Direct binding to γ-secretase components | Alzheimer's disease treatment |

| Receptor Modulation | Antagonism at serotonin receptors; modulation at dopamine receptors | Mood disorders; cognitive enhancement |

| Induction of Apoptosis | Influences p53 and MDM2 signaling pathways | Potential treatment for chemoresistant cancers |

| Vasodilation | Enhances blood flow through peripheral vasculature | Treatment for peripheral vascular diseases |

Propiedades

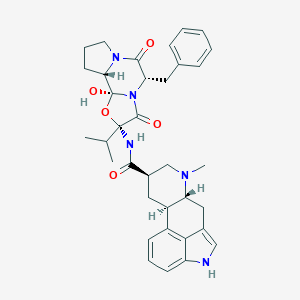

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQITUUQPICUMR-HJPBWRTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046322 | |

| Record name | Dihydroergocristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase. | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17479-19-5 | |

| Record name | Dihydroergocristine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergocristine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergocristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergocristine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOCRISTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

213-215 ºC | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.